The synthesis of bosutinib has been explored through various methods. A notable approach involves a three-step process starting from the N-alkylation of 2,4-dichloro-5-methoxyaniline with 4-chloro-7-hydroxy-6-methoxyquinoline-3-carbonitrile. This method has been improved to enhance yield and reduce complexity compared to earlier methods, which often faced limitations in reaction temperature and yield efficiency. For instance, previous syntheses reported yields as low as 8.3% under extreme conditions, while newer methodologies have achieved yields up to 21.7% without requiring such conditions .
Key steps in the synthesis include:
The molecular structure of bosutinib can be represented by its chemical formula and its IUPAC name is 4-((2,4-dichloro-5-methoxyphenyl)amino)-6-methoxy-7-(3-(4-methyl-1-piperazinyl)propoxy)-3-quinolinecarbonitrile . The compound features a quinoline backbone with various substituents that contribute to its biological activity.
Bosutinib undergoes various chemical reactions primarily related to its function as a kinase inhibitor. It acts competitively with ATP for binding to the BCR-ABL kinase domain and also inhibits several Src-family kinases such as Src, Lyn, and Hck. Notably, it has shown efficacy against many imatinib-resistant forms of BCR-ABL but is ineffective against specific mutations like T315I and V299L .
Bosutinib's mechanism of action involves the inhibition of tyrosine kinases that are integral to the signaling pathways promoting CML cell proliferation. By blocking the BCR-ABL fusion protein's activity, bosutinib disrupts the downstream signaling cascades that lead to tumor growth.
Bosutinib methanoate serves primarily in oncology as a therapeutic agent for patients with chronic myelogenous leukemia. Its development represents a significant advancement in targeted cancer therapy, particularly for patients who have developed resistance to other treatments.
CAS No.: 18810-58-7
CAS No.: 16124-22-4
CAS No.:
CAS No.: 656830-26-1
CAS No.: 15145-06-9
CAS No.: 2448269-30-3